2-(4-chlorobenzyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
Scientific Research Applications
Synthesis and Predicted Biological Activity
- A study focused on modeling a library of similar compounds to predict their spectrum of biological activity and acute toxicity . Utilizing computational prediction tools, the study synthesized derivatives starting from methyl 3-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylates, resulting in compounds with potential antineurotic activity, which could be promising for treating male reproductive and erectile dysfunction. These substances were classified as slightly toxic or practically nontoxic (Danylchenko, Drushlyak, & Kovalenko, 2016).
Antimicrobial and Antibacterial Evaluation
Another research avenue explored the synthesis of 3,4-dihydro-4-oxo-1,2,3-benzotriazines , incorporating triazoloquinazoline or thiazole moieties, and evaluated their antibacterial activities. Some compounds showed good potency, highlighting the compound's framework as beneficial for developing new antimicrobial agents (Gineinah, 2001).
A study on novel 1H-1,2,3-triazole-4-carboxamides synthesized through click chemistry demonstrated moderate to good antimicrobial activities against various bacterial and fungal strains, indicating potential for these compounds in antimicrobial applications. The research pointed out compounds with potent antibacterial effects, particularly against S. aureus, and active against pathogenic yeast C. albicans, suggesting selective action and minimal impact on human cell viability (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021).
Diversity in Synthesis and Application
- The research also spans diversity-oriented synthesis techniques for creating polycyclic heterocycles, showcasing methods to generate a wide array of derivatives from the compound's structural motif. These techniques allow for rapid access to diverse structures with potential applications in various therapeutic areas, demonstrating the compound's versatility as a chemical precursor (Pyatakov, Sokolov, Astakhov, Chernenko, Fakhrutdinov, Rybakov, Chernyshev, & Chernyshev, 2015).
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-(2-methylpropyl)-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O3/c1-14(2)12-28-22(32)19-10-7-17(21(31)26-15(3)4)11-20(19)30-23(28)27-29(24(30)33)13-16-5-8-18(25)9-6-16/h5-11,14-15H,12-13H2,1-4H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIYFUHOOZXJIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN(C3=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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